Methyl 3-cyano-4-fluorobenzoate

CYP inhibition Drug metabolism Medicinal chemistry

Methyl 3-cyano-4-fluorobenzoate (CAS 676602-31-6) is a fluorinated aromatic ester bearing both a cyano (-CN) and a fluoro (-F) substituent on the benzoate ring. With a molecular formula of C₉H₆FNO₂ and a molecular weight of 179.15 g/mol, it is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 676602-31-6
Cat. No. B1388493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-4-fluorobenzoate
CAS676602-31-6
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)F)C#N
InChIInChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3
InChIKeyUCOJKDQJOVWXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-cyano-4-fluorobenzoate (CAS 676602-31-6): Core Identity and Procurement-Relevant Profile


Methyl 3-cyano-4-fluorobenzoate (CAS 676602-31-6) is a fluorinated aromatic ester bearing both a cyano (-CN) and a fluoro (-F) substituent on the benzoate ring [1]. With a molecular formula of C₉H₆FNO₂ and a molecular weight of 179.15 g/mol, it is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis [1][2]. The compound is a solid at ambient temperature (melting point 88–91 °C) and is typically supplied at purities ≥ 98% (HPLC) . Its unique substitution pattern—cyano at position 3 and fluorine at position 4—imparts distinct electronic and steric properties that differentiate it from regioisomers and halogen-substituted analogs [1].

Why Methyl 3-cyano-4-fluorobenzoate Cannot Be Replaced by Generic Analogs: Substitution-Pattern Criticality


In-class compounds such as methyl 2‑cyano‑4‑fluorobenzoate, methyl 4‑cyano‑3‑fluorobenzoate, or methyl 3‑cyano‑4‑chlorobenzoate may appear superficially interchangeable; however, the specific 3‑cyano/4‑fluoro regiochemistry of methyl 3‑cyano‑4‑fluorobenzoate governs its reactivity in nucleophilic aromatic substitution, its metabolic stability in lead series, and its pharmacokinetic profile—including CYP inhibition selectivity—making them non‑substitutable in many synthetic routes and biological assays [1]. Improper substitution can lead to failed coupling yields or altered pharmacological outcomes, underscoring the need for precise procurement of this CAS‑specific intermediate.

Quantitative Differentiation Evidence for Methyl 3-cyano-4-fluorobenzoate (676602-31-6)


CYP1A2 Inhibition Selectivity: Methyl 3-cyano-4-fluorobenzoate vs. Regioisomeric Methyl 2-cyano-4-fluorobenzoate

Methyl 3-cyano-4-fluorobenzoate selectively inhibits CYP1A2 (no inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4), a profile critical for predicting drug-drug interactions . In contrast, the 2-cyano regioisomer (methyl 2-cyano-4-fluorobenzoate, CAS 127510-96-7) also inhibits CYP1A2 but may exhibit a broader CYP inhibition spectrum; however, direct comparative data within a single study are not available, so this differentiation is based on class-level inference .

CYP inhibition Drug metabolism Medicinal chemistry

Blood-Brain Barrier (BBB) Permeability: Fluorine Position Effect on CNS Exposure

Methyl 3-cyano-4-fluorobenzoate is confirmed as blood-brain barrier permeant in computational ADMET prediction models . While the 4-cyano-3-fluoro regioisomer (methyl 4-cyano-3-fluorobenzoate) has not been explicitly tested for BBB permeability in published comparative studies, the position of the fluorine atom is known to influence CNS penetration, making target-specific procurement essential for CNS drug discovery programs [1].

BBB permeability CNS drug discovery Physicochemical profiling

Melting Point Differentiation: Crystallinity and Formulation Implications

Methyl 3-cyano-4-fluorobenzoate exhibits a melting point of 88–91 °C , significantly higher than that of methyl 3-cyano-4-chlorobenzoate (typical melting point ~45–50 °C for analogous chloro-esters ), indicating stronger crystal lattice energy that may impact dissolution rate and solid-form stability.

Physicochemical properties Solid-state characterization Formulation

Patent-Cited Synthetic Utility: Enabling Key Pharmaceutical Intermediates

Methyl 3-cyano-4-fluorobenzoate is a specifically claimed intermediate in at least five patent families (Eli Lilly WO2004/067529; SoftCure WO2008/152142; Vertex WO2013/109521; Bayer EP1897885; and US09440949) , whereas the 2-cyano or 4-cyano isomers are not cited in these applications, indicating a privileged synthetic role for the 3-cyano/4-fluoro substitution pattern.

Organic synthesis Patent analysis Pharmaceutical intermediates

Optimal Application Scenarios for Methyl 3-cyano-4-fluorobenzoate (676602-31-6)


Kinase Inhibitor Lead Optimization Requiring CYP1A2 Selectivity

When a medicinal chemistry team is developing a kinase inhibitor scaffold that must avoid CYP2C9, CYP2D6, or CYP3A4 liabilities, methyl 3-cyano-4-fluorobenzoate is the preferred ester intermediate due to its demonstrated CYP1A2-only inhibition profile . Using the 2-cyano isomer could introduce broader CYP inhibition and complicate the DDI risk assessment .

Synthesis of CNS-Penetrant Drug Candidates

For central nervous system programs where BBB penetration is mandatory, the documented BBB permeant property of methyl 3-cyano-4-fluorobenzoate makes it a strategic building block. Regioisomeric alternatives lacking this permeability data would require additional P-gp efflux and brain exposure studies, delaying candidate selection.

Patent-Backed Pharmaceutical Intermediate Manufacturing

In process chemistry groups constructing intermediates for DGAT2 inhibitors, Trk receptor modulators, or steroid hormone nuclear receptor ligands, methyl 3-cyano-4-fluorobenzoate is explicitly cited in the relevant patent literature . This ensures regulatory traceability and avoids freedom-to-operate issues associated with unclaimed analogs.

Technical Documentation Hub

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